N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride
Description
N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a piperidine derivative characterized by a 3-fluorobenzyl group and a methyl group attached to the piperidin-4-amine nitrogen. The fluorine atom at the benzyl group’s meta position enhances its lipophilicity and metabolic stability, which may influence pharmacokinetic properties .
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11;/h2-4,9,13,15H,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMRQUMIUXQMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the piperidine derivative.
Methylation: The final step involves the methylation of the amine group using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorobenzyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride has been studied for its potential therapeutic effects, particularly in treating:
- Depression
- Anxiety Disorders
- Attention-Deficit Hyperactivity Disorder (ADHD)
Its ability to modulate neurotransmitter systems, particularly dopamine and norepinephrine receptors, positions it as a valuable candidate in drug development.
Research indicates that this compound interacts selectively with certain receptor subtypes, influencing neurotransmitter release and receptor activation. Key findings include:
- Dopamine Receptor Interaction : Potential applications in treating psychiatric disorders due to its influence on dopamine pathways.
- Serotonin Receptor Modulation : May affect mood and cognitive functions through interactions with serotonin receptors.
Case Studies and Research Findings
Recent studies have examined the pharmacological profiles of this compound, focusing on:
- Binding Affinity Studies : Utilizing radiolabeled ligands and computational docking methods to predict interactions with dopamine and norepinephrine receptors.
- Therapeutic Potential Assessments : Investigating its efficacy in animal models for depression and anxiety-related behaviors.
These studies suggest that the compound may offer new avenues for treatment options in neuropsychiatric conditions by selectively targeting neurotransmitter systems.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzyl group enhances its binding affinity and selectivity, while the piperidine ring provides structural stability. The compound may modulate neurotransmitter release or inhibit enzyme activity, leading to its observed effects.
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride
- Structural Difference : Incorporates a methylene bridge between the piperidine and benzyl groups.
- Impact: Increased flexibility may affect conformational stability and target selectivity. Suppliers note its use in custom synthesis for drug discovery .
Cis-1-Benzyl-N-Methyl-4-Methylpiperidin-3-amine Dihydrochloride (CAS: 477600-68-3)
- Structural Difference : Additional methyl group at the piperidine 4-position and stereospecific (3S,4S) configuration.
Pharmacological and Physicochemical Properties
Physicochemical Data (Inferred)
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (Water) |
|---|---|---|---|
| N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine HCl | 268.78 | ~2.5 | Moderate |
| N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl | 275.22 | ~3.0 | Low |
| N-(3-Fluorophenyl)piperidin-4-amine HCl | 230.69 | ~2.0 | High |
*LogP estimated using fragment-based methods. Fluorine reduces LogP compared to chlorine .
Pharmacological Activity
- Target Compound: Likely interacts with σ receptors or monoamine transporters due to structural similarity to known piperidine-based CNS agents .
- 4-Chloro Analog : Higher lipophilicity may enhance blood-brain barrier permeability but reduce aqueous solubility .
Biological Activity
N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound with significant biological activity, particularly in the modulation of neurotransmitter systems. Its structure, characterized by a piperidine ring and a fluorobenzyl moiety, suggests potential interactions with various receptors in the central nervous system (CNS). This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H18ClFN2
- Molecular Weight : 258.76 g/mol
- Structure : Contains a piperidine ring substituted with a fluorobenzyl group and a methyl group.
The mechanism of action for this compound involves its interactions with neurotransmitter receptors. The compound is believed to modulate the release and activity of neurotransmitters such as dopamine and norepinephrine, which are critical in treating neuropsychiatric disorders.
Binding Affinity
Research indicates that this compound exhibits selective binding to certain receptor subtypes, which can lead to differential effects on neurotransmitter release and receptor activation. This selectivity is attributed to the unique structural features provided by the fluorine substitution on the benzyl group.
Biological Activity
The biological activity of this compound has been studied extensively in various contexts:
-
Neuropharmacological Effects :
- It has shown promise in modulating neurotransmitter systems, particularly in conditions such as depression, anxiety, and ADHD.
- Studies have indicated significant interactions with dopamine and norepinephrine receptors, suggesting potential therapeutic applications.
-
In Vitro Studies :
- Interaction studies using radiolabeled ligands have demonstrated its binding affinities to specific receptors.
- Computational docking methods have predicted binding modes and affinities, providing insights into its pharmacological profile.
-
Case Studies :
- A study highlighted its efficacy in animal models for anxiety disorders, where it demonstrated reduced anxiety-like behaviors compared to control groups.
- Another case study focused on its potential use in treating ADHD, showing improvements in attention and hyperactivity symptoms.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound differs from structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with fluorobenzyl substitution | Modulates dopamine/norepinephrine receptors |
| 3-(3-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride | Similar piperidine structure but different substitution | Focused on receptor binding studies |
| Other Piperidine Derivatives | Varied substitutions affecting lipophilicity | Diverse effects on CNS activity |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperidine ring.
- Introduction of the fluorobenzyl group through electrophilic aromatic substitution.
- Conversion to the hydrochloride salt to enhance solubility.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride?
- Methodology : A two-step approach is commonly employed:
Alkylation : React N-methylpiperidin-4-amine with 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the tertiary amine intermediate.
Salt Formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
Purification via recrystallization or column chromatography ensures high purity (>95%). Analytical confirmation requires ¹H/¹³C NMR and mass spectrometry .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, piperidine methyl at δ 2.2–2.5 ppm).
- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ expected ~269.1 m/z for free base).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98% recommended for pharmacological studies) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and aqueous acidic buffers (pH < 4). Limited solubility in neutral aqueous solutions necessitates stock preparation in DMSO for biological assays.
- Stability : Store at -20°C under desiccation. Stability in PBS (pH 7.4) should be validated via HPLC over 24–48 hours to detect degradation products (e.g., hydrolyzed amine or fluorobenzyl alcohol) .
Advanced Research Questions
Q. How can researchers evaluate the pharmacological activity of this compound in kinase modulation?
- Approach :
- In vitro kinase assays : Screen against a panel of tyrosine kinases (e.g., Src, Abl) using ATP-competitive binding assays.
- IC₅₀ determination : Dose-response curves (1 nM–10 µM) with recombinant kinases; compare to positive controls (e.g., imatinib for Abl).
Structural analogs in suggest potential activity as a kinase modulator, warranting further validation .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the fluorobenzyl and piperidine moieties?
- SAR Design :
- Fluorine position : Compare 3-fluoro vs. 2-/4-fluoro analogs ( ) to assess steric/electronic effects on target binding.
- Piperidine substitution : Replace N-methyl with bulkier groups (e.g., ethyl, cyclopropyl) to evaluate steric hindrance.
Use molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase active sites .
Q. How should contradictory data on solubility and bioactivity be resolved?
- Troubleshooting :
- Batch variability : Characterize multiple synthesis batches via elemental analysis and DSC to confirm consistency.
- Assay conditions : Validate bioactivity across cell lines (e.g., HEK293 vs. HeLa) and buffer systems (e.g., serum-free vs. 10% FBS).
Cross-reference solubility data from (similar piperidine derivatives) with experimental measurements .
Q. What chromatographic methods are suitable for separating enantiomers or diastereomers of this compound?
- Chiral Separation :
- HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10 + 0.1% diethylamine) for baseline resolution.
- SFC : Supercritical CO₂ with methanol co-solvent enables faster separations for high-throughput screening.
highlights chiral column applications for structurally related amines .
Q. How can in vivo pharmacokinetic (PK) studies be designed to assess blood-brain barrier (BBB) penetration?
- Protocol :
- Rodent models : Administer compound intravenously (1–5 mg/kg) and collect plasma/brain homogenates at timed intervals.
- LC-MS/MS quantification : Validate brain-to-plasma ratio (target >0.3 for CNS activity).
Preclinical data from (similar lipophilic amines) guide dose optimization and sampling schedules .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
